Cas no 681269-50-1 (N-[2-(3,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3,5-dimethoxybenzamide)
![N-[2-(3,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3,5-dimethoxybenzamide structure](https://www.kuujia.com/scimg/cas/681269-50-1x500.png)
N-[2-(3,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3,5-dimethoxybenzamide Chemical and Physical Properties
Names and Identifiers
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- N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,5-dimethoxybenzamide
- AKOS016393152
- N-[2-(3,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,5-dimethoxybenzamide
- SR-01000906784-1
- Oprea1_448501
- SR-01000906784
- N-[2-(3,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3,5-dimethoxybenzamide
- 681269-50-1
- F0541-1633
-
- Inchi: 1S/C22H23N3O3S/c1-13-5-6-16(7-14(13)2)25-21(19-11-29-12-20(19)24-25)23-22(26)15-8-17(27-3)10-18(9-15)28-4/h5-10H,11-12H2,1-4H3,(H,23,26)
- InChI Key: AYWIPQULOJCMRD-UHFFFAOYSA-N
- SMILES: S1CC2C(C1)=C(NC(C1C=C(C=C(C=1)OC)OC)=O)N(C1C=CC(C)=C(C)C=1)N=2
Computed Properties
- Exact Mass: 409.14601278g/mol
- Monoisotopic Mass: 409.14601278g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 29
- Rotatable Bond Count: 5
- Complexity: 568
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.8
- Topological Polar Surface Area: 90.7Ų
N-[2-(3,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3,5-dimethoxybenzamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0541-1633-10mg |
N-[2-(3,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3,5-dimethoxybenzamide |
681269-50-1 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F0541-1633-25mg |
N-[2-(3,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3,5-dimethoxybenzamide |
681269-50-1 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F0541-1633-100mg |
N-[2-(3,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3,5-dimethoxybenzamide |
681269-50-1 | 90%+ | 100mg |
$248.0 | 2023-05-17 | |
Life Chemicals | F0541-1633-20mg |
N-[2-(3,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3,5-dimethoxybenzamide |
681269-50-1 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F0541-1633-4mg |
N-[2-(3,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3,5-dimethoxybenzamide |
681269-50-1 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F0541-1633-5mg |
N-[2-(3,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3,5-dimethoxybenzamide |
681269-50-1 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F0541-1633-5μmol |
N-[2-(3,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3,5-dimethoxybenzamide |
681269-50-1 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F0541-1633-2mg |
N-[2-(3,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3,5-dimethoxybenzamide |
681269-50-1 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F0541-1633-40mg |
N-[2-(3,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3,5-dimethoxybenzamide |
681269-50-1 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
Life Chemicals | F0541-1633-1mg |
N-[2-(3,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3,5-dimethoxybenzamide |
681269-50-1 | 90%+ | 1mg |
$54.0 | 2023-05-17 |
N-[2-(3,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3,5-dimethoxybenzamide Related Literature
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Junjun Su,Xin Wen,Weiping Chen,Yang Miao,Fenghong Li,Yue Wang New J. Chem., 2018,42, 5005-5013
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Elzbieta Frackowiak Phys. Chem. Chem. Phys., 2007,9, 1774-1785
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Yueyuan Mao,Keyin Liu,Guanglei Lv,Ying Wen,Xingjun Zhu,Haichuang Lan,Tao Yi Chem. Commun., 2015,51, 6667-6670
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Qianqian Chi,Genping Zhu,Dongmei Jia,Wei Ye,Yikang Wang,Jun Wang,Ting Tao,Fuchun Xu,Gan Jia,Wenhao Li,Peng Gao Nanoscale, 2021,13, 4496-4504
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5. Au–InSe van der Waals Schottky junctions with ultralow reverse current and high photosensitivity†Siqi Hu,Qiao Zhang,Xiaoguang Luo,Xutao Zhang,Tao Wang,Yingchun Cheng,Wanqi Jie,Jianlin Zhao,Ting Mei,Xuetao Gan Nanoscale, 2020,12, 4094-4100
Additional information on N-[2-(3,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3,5-dimethoxybenzamide
N-[2-(3,4-Dimethylphenyl)-2H,4H,6H-Thieno[3,4-c]Pyrazol-3-Yl]-3,5-Dimethoxybenzamide
N-[2-(3,4-Dimethylphenyl)-2H,4H,6H-Thieno[3,4-c]Pyrazol-3-Yl]-3,5-Dimethoxybenzamide is a highly specialized compound with the CAS Registry Number 681269-50-1. This compound belongs to the class of heterocyclic compounds and has garnered significant attention in recent years due to its unique structural features and potential applications in various fields of chemistry and pharmacology.
The molecular structure of N-[2-(3,4-Dimethylphenyl)-2H,4H,6H-Thieno[3,4-c]Pyrazol-3-Yl]-3,5-Dimethoxybenzamide is characterized by a thienopyrazole ring system fused with a benzene ring. The thienopyrazole moiety is further substituted with a 3,4-dimethylphenyl group at position 2 and a 3-amino group at position 3. The benzamide portion of the molecule features two methoxy groups at positions 3 and 5 on the benzene ring. This combination of functional groups imparts the compound with unique electronic and steric properties.
Recent studies have highlighted the potential of thienopyrazole derivatives in drug discovery. The thienopyrazole ring system is known for its ability to act as a scaffold for various bioactive molecules. In particular, the substitution pattern of this compound has been shown to influence its pharmacokinetic properties significantly. Researchers have demonstrated that the presence of electron-donating groups like methoxy substituents can enhance the solubility and stability of the molecule in physiological conditions.
The synthesis of N-[2-(3,4-Dimethylphenyl)-2H,4H,6H-Thieno[3,4-c]Pyrazol-3-Yl]-3,5-Dimethoxybenzamide involves a multi-step process that typically begins with the preparation of the thienopyrazole core. This is followed by nucleophilic substitution reactions to introduce the amino group and subsequent coupling reactions to attach the benzamide moiety. The optimization of reaction conditions has been a focus area for chemists aiming to improve yield and purity.
In terms of applications, this compound has shown promise in biological assays targeting various enzyme systems. For instance, studies have indicated that it may exhibit inhibitory activity against certain kinases and proteases. These findings suggest that it could serve as a lead compound for developing therapeutic agents in areas such as oncology and inflammation.
Moreover, the dimethoxybenzamide portion of the molecule contributes to its ability to act as a bioisostere in medicinal chemistry. Bioisosterism involves replacing functional groups in a molecule with others that retain similar physical or chemical properties but offer improved pharmacokinetic profiles or reduced toxicity.
Recent advancements in computational chemistry have enabled researchers to perform detailed molecular docking studies on this compound. These studies have provided insights into its binding affinity towards specific protein targets and have guided further modifications to enhance its efficacy.
In conclusion,N-[2-(3,4-Dimethylphenyl)-2H
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